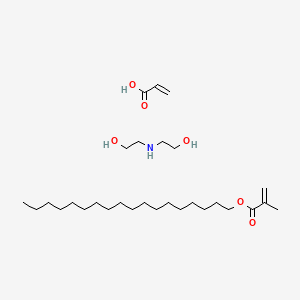
2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid is a complex compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications. This compound is known for its versatility and is used in fields ranging from chemistry to medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol involves the reaction of ethylene oxide with ethanolamine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Octadecyl 2-methylprop-2-enoate is synthesized through the esterification of octadecanol with methacrylic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.
Prop-2-enoic acid, commonly known as acrylic acid, is produced through the oxidation of propylene. This industrial process involves the use of a catalyst, such as molybdenum oxide, and is conducted at high temperatures and pressures to achieve high yields.
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to ensure consistent quality and high efficiency. Safety measures are also implemented to handle the hazardous nature of some of the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethylamino)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Octadecyl 2-methylprop-2-enoate is known for its polymerization reactions. It can undergo free radical polymerization in the presence of initiators like benzoyl peroxide, leading to the formation of high molecular weight polymers.
Prop-2-enoic acid is highly reactive and can participate in addition reactions, particularly with nucleophiles. It can also undergo polymerization to form polyacrylic acid, which is widely used in various applications.
Major Products Formed
Oxidation of 2-(2-Hydroxyethylamino)ethanol: Produces 2-(2-Hydroxyethylamino)acetaldehyde.
Reduction of 2-(2-Hydroxyethylamino)ethanol: Yields 2-(2-Hydroxyethylamino)ethane.
Substitution of 2-(2-Hydroxyethylamino)ethanol: Forms various alkylated derivatives.
Polymerization of Octadecyl 2-methylprop-2-enoate: Results in long-chain polymers with applications in coatings and adhesives.
Addition reactions of Prop-2-enoic acid: Produces various addition products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound varies depending on its application. In polymerization reactions, the vinyl group of octadecyl 2-methylprop-2-enoate undergoes free radical polymerization, leading to the formation of long polymer chains. In biological systems, 2-(2-Hydroxyethylamino)ethanol can interact with cellular components, facilitating the delivery of therapeutic agents. Prop-2-enoic acid, being a reactive monomer, can form cross-linked networks in the presence of suitable initiators, providing structural integrity to various materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with different reactivity and applications.
Octadecyl methacrylate: Shares the long alkyl chain and methacrylate group but differs in specific properties.
Acrylic acid: A simpler structure but forms the basis for many derivatives, including prop-2-enoic acid.
Uniqueness
The uniqueness of 2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid lies in its combination of functionalities. The presence of both hydrophilic and hydrophobic groups allows it to be used in diverse applications, from aqueous solutions to organic solvents. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
167078-15-1 |
|---|---|
Formule moléculaire |
C29H57NO6 |
Poids moléculaire |
515.8 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;6-3-1-5-2-4-7;1-2-3(4)5/h2,4-20H2,1,3H3;5-7H,1-4H2;2H,1H2,(H,4,5) |
Clé InChI |
NGFULHJNKBTWFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)NCCO |
Numéros CAS associés |
167078-15-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


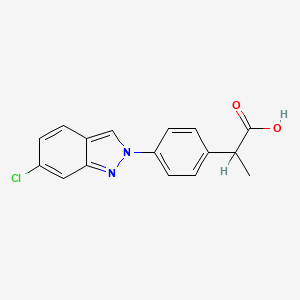
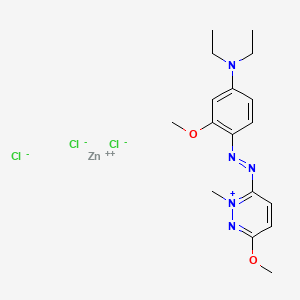
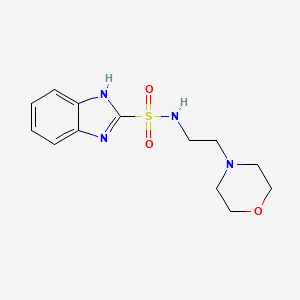
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
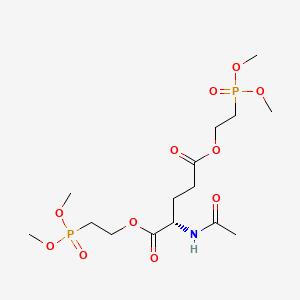
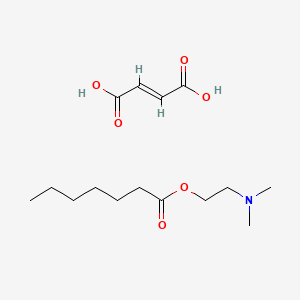



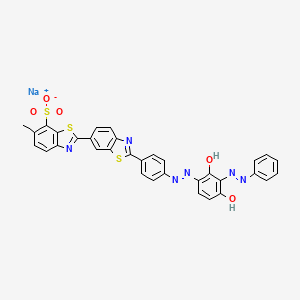
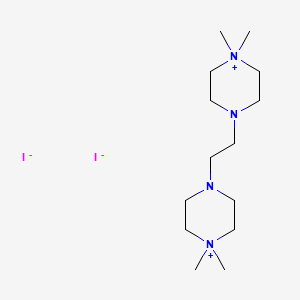
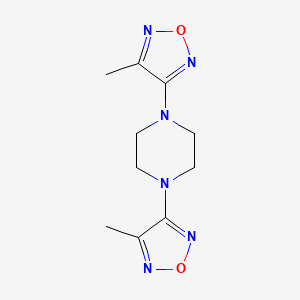

![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
